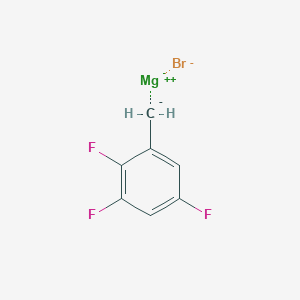
(4-Chloro-3-(trifluoromethyl)phenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloro-3-(trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is notable for its reactivity and utility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (4-chloro-3-(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
4-chloro-3-(trifluoromethyl)phenyl bromide+Zn→(4-chloro-3-(trifluoromethyl)phenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This could include the use of advanced reactors, continuous flow systems, and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(4-chloro-3-(trifluoromethyl)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include halides, amines, and alcohols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is a preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the aryl group of the organozinc compound and the electrophile.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-chloro-3-(trifluoromethyl)phenyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological activity. For instance, it can be used to create intermediates in the synthesis of drugs and bioactive molecules.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of various chemicals. Its reactivity and efficiency make it a preferred choice for manufacturing processes that require precise and reliable chemical transformations.
Mécanisme D'action
The mechanism by which (4-chloro-3-(trifluoromethyl)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-chloro-3-(trifluoromethyl)phenyl)magnesium bromide: Another organometallic compound used in similar types of reactions.
(4-chloro-3-(trifluoromethyl)phenyl)lithium: A more reactive compound that can be used in similar synthetic applications.
Uniqueness
(4-chloro-3-(trifluoromethyl)phenyl)zinc bromide is unique due to its moderate reactivity, which provides a balance between stability and reactivity. This makes it easier to handle compared to more reactive organometallic compounds like organolithium reagents, while still being effective in forming carbon-carbon bonds.
Propriétés
Formule moléculaire |
C7H3BrClF3Zn |
|---|---|
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-2-(trifluoromethyl)benzene-4-ide |
InChI |
InChI=1S/C7H3ClF3.BrH.Zn/c8-6-4-2-1-3-5(6)7(9,10)11;;/h2-4H;1H;/q-1;;+2/p-1 |
Clé InChI |
MNEYOYVYPYQSPJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=[C-]1)C(F)(F)F)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


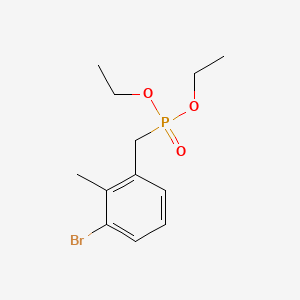
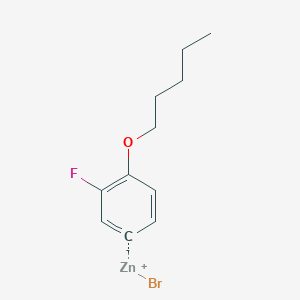
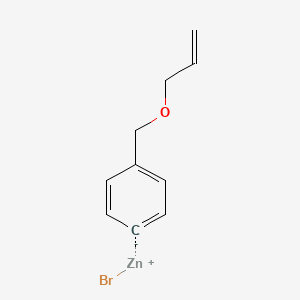
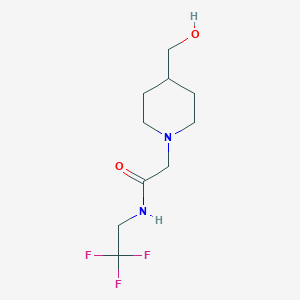
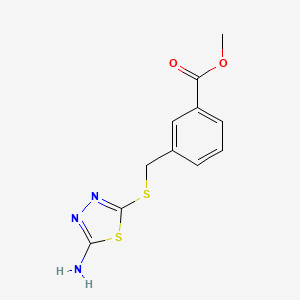
![4-(Benzyloxy)-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14895064.png)
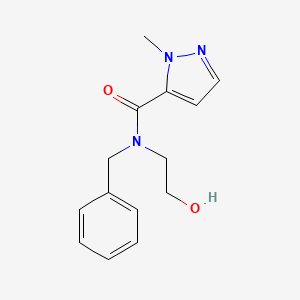
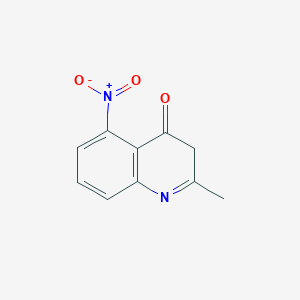
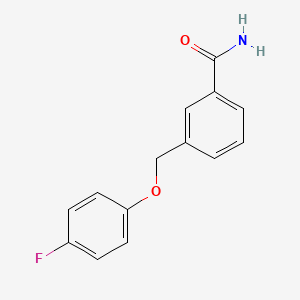
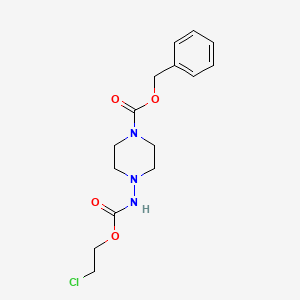

![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)

